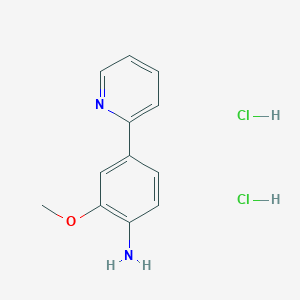
(R)-2-Amino-2-(pyrimidin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(pyrimidin-2-yl)ethanol is a chiral compound that features an amino group and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(pyrimidin-2-yl)ethanol typically involves the reaction of pyrimidine derivatives with amino alcohols. One common method is the reaction of 2-chloropyrimidine with ®-2-aminoethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(pyrimidin-2-yl)ethanol often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(pyrimidin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
®-2-Amino-2-(pyrimidin-2-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(pyrimidin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(pyridin-2-yl)ethanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Amino-2-(pyrimidin-4-yl)ethanol: Similar structure but with the amino group attached to the 4-position of the pyrimidine ring.
Uniqueness
®-2-Amino-2-(pyrimidin-2-yl)ethanol is unique due to its specific chiral center and the position of the amino group on the pyrimidine ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-pyrimidin-2-ylethanol |
InChI |
InChI=1S/C6H9N3O/c7-5(4-10)6-8-2-1-3-9-6/h1-3,5,10H,4,7H2/t5-/m0/s1 |
InChI Key |
ONSUNACLMWEBFE-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)[C@H](CO)N |
Canonical SMILES |
C1=CN=C(N=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate](/img/structure/B13611356.png)



carbohydrazide](/img/structure/B13611391.png)
